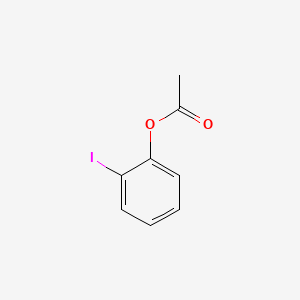

2-Iodophenyl acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-iodophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIVHZRVLQLTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186520 | |

| Record name | Phenol, 2-iodo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32865-61-5 | |

| Record name | Phenol, 2-iodo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32865-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-iodo-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032865615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-iodo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-iodo-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 Iodophenyl Acetate Architectures

Electron Transfer Processes in Photoinitiated Reactions

Photoinitiated reactions of 2-Iodophenyl acetate (B1210297), particularly in the context of the unimolecular radical nucleophilic substitution (S_RN1) mechanism, are fundamentally driven by electron transfer (ET) events. The process is typically not spontaneous and requires photochemical stimulation to initiate the transfer of an electron to the aryl iodide substrate. Current time information in London, GB.nih.govmdpi.com The initiation step involves the formation of a radical anion from the 2-Iodophenyl acetate molecule upon accepting an electron. rsc.org This ET can be triggered by irradiation with UV light, often in the presence of a suitable electron donor, which can be the nucleophile itself. Current time information in London, GB.nih.gov

Radical Intermediates and Chain Propagation in Unimolecular Radical Nucleophilic Substitution (S_RN1) Mechanisms

Following the initial electron transfer, the S_RN1 mechanism proceeds through a chain propagation cycle involving distinct radical intermediates. Current time information in London, GB.mdpi.com

Fragmentation: The newly formed radical anion of this compound is unstable and rapidly undergoes fragmentation. The weak carbon-iodine bond cleaves, releasing an iodide ion (I⁻) and forming a σ-aryl radical. nih.govmdpi.com In the case of the 2-(2-iodophenyl)acetate dianion, this fragmentation yields a distonic radical anion—a species where the radical and the anionic center are separated. Current time information in London, GB.

Radical-Nucleophile Coupling: The aryl radical intermediate is highly reactive and readily couples with the nucleophile present in the medium (e.g., a ketone enolate anion). Current time information in London, GB.mdpi.com This step forms a new carbon-carbon bond and results in a new radical anion, specifically the radical anion of the substitution product. Current time information in London, GB.

Chain Propagation: The propagation of the radical chain is sustained when the radical anion of the product transfers an electron back to a neutral molecule of the this compound substrate. Current time information in London, GB.rsc.org This regenerates the initial substrate radical anion, which can then undergo fragmentation again, thus continuing the cycle. The final substitution product is formed upon protonation during workup. Current time information in London, GB.

A competing reaction is the reduction of the aryl radical intermediate by hydrogen abstraction, which terminates the chain and leads to the formation of a reduced, non-substituted product. nih.gov The choice of solvent is critical; DMSO is often used because hydrogen abstraction by radicals in this medium is a relatively slow process, favoring the desired substitution pathway. nih.gov

Oxidative Pathways and Iodine Catalysis in Organic Transformations

While often employed as a substrate in substitution and cross-coupling reactions, the iodoarene functionality in this compound can also be involved in oxidative processes. Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable and environmentally benign oxidizing agents in their own right. nih.govcardiff.ac.uk

The general pathway involves the oxidation of the iodine(I) center to an iodine(III) species. This can be achieved using various terminal oxidants. For instance, aerobic oxidation systems using O₂ can convert aryl iodides into a range of hypervalent iodine reagents. chemrxiv.org The oxidation of structurally related compounds like 2-(2-iodophenyl)propan-2-ol (B1313319) has been shown to afford stable benziodoxole-based I(III) reagents, where an ortho-substituent chelates to the oxidized iodine center. chemrxiv.org This suggests that this compound could potentially be a precursor to similar cyclic hypervalent iodine reagents, which are known to participate in various oxidative transformations, including olefin functionalization and C-H amination. chemrxiv.orgscispace.com

Furthermore, systems composed of molecular iodine and DMSO can act as a potent catalytic oxidative medium for a variety of transformations, including the synthesis of quinolines and benzothiazoles. rsc.org In some mechanisms, iodine itself can act as an oxidant, for example, in converting arylhydrazines into arenediazonium salts, which then generate aryl radicals. nih.gov These pathways highlight the versatility of the iodine atom, which can be transformed from a leaving group into the central atom of a powerful oxidant.

Transition Metal-Catalyzed Reaction Mechanisms and Catalytic Cycles

This compound is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The most common catalysts are based on palladium, though nickel and copper are also used. mdpi.comwikipedia.orgwikipedia.org

The generalized catalytic cycle for palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involves a Pd(0)/Pd(II) cycle with three key elementary steps: researchgate.netnih.gov

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl iodide (this compound), cleaving the carbon-iodine bond and forming a new aryl-Pd(II)-iodide complex. This is often the rate-limiting step of the cycle. acs.orgnih.gov

Transmetalation (for Suzuki/Stille) or a related step: The second coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) delivers its organic fragment to the palladium center, displacing the iodide. wikipedia.orgdiva-portal.org In the Heck reaction, this step involves the coordination and migratory insertion of an alkene. acs.org

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which can then enter a new cycle. nih.govdiva-portal.org

Specific examples involving iodo-acetates include the Sonogashira coupling of substituted 2-iodophenyl acetates with terminal alkynes, catalyzed by Pd(PPh₃)₄ and CuI, to produce substituted benzofurans after subsequent reaction. mdpi.com

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is the inaugural step in most cross-coupling catalytic cycles, where the palladium catalyst is inserted into the carbon-halogen bond of the substrate. nih.gov For this compound, the reactivity order for this step is I > Br > Cl, making aryl iodides highly preferred substrates. acs.org The process involves the oxidation of the metal center from Pd(0) to Pd(II). Stable oxidative addition products, such as ArPdI(L)₂ complexes, have been isolated and characterized, providing direct evidence for this mechanistic step. nih.govresearchgate.net The presence of an ortho-carbonyl group, as in the acetate moiety, can potentially influence the rate and nature of this step through chelation assistance.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. diva-portal.org In this step, the Pd(II) intermediate reductively eliminates the coupled product, returning the catalyst to its Pd(0) oxidation state. For example, in a Suzuki coupling, after transmetalation, the aryl group (from this compound) and the new organic group (from the organoboron reagent) are both bound to the palladium center. These two groups then form a new C-C bond as they are eliminated from the metal. nih.gov The efficiency of this step can be influenced by the steric and electronic properties of the ligands and the coupling partners. In some cases, competing pathways like β-hydride elimination can occur, but for many cross-coupling reactions, reductive elimination is the dominant productive pathway. wikipedia.org

Ligand Effects on Catalytic Efficiency and Selectivity

The ligands coordinated to the metal center are not mere spectators; they play a crucial role in modulating the catalyst's stability, activity, and selectivity. researchgate.net The choice of ligand can profoundly influence the rates of oxidative addition and reductive elimination and can prevent catalyst decomposition.

Similarly, in Suzuki-Miyaura reactions, sterically hindered biarylphosphine ligands are often required for coupling sterically demanding substrates. The steric bulk of the ligand can facilitate the reductive elimination step, while its electron-donating ability can promote the initial oxidative addition. acs.org The solvent also has a significant influence on the reaction rate and selectivity, affecting the dissociation of palladium pre-catalysts and the stability of intermediates. whiterose.ac.uk

Stereochemical Control and Regioselectivity in Synthetic Transformations

Controlling regioselectivity and stereochemistry is a central goal in organic synthesis. Reactions involving this compound and its derivatives have demonstrated notable instances of such control.

Regioselectivity in S_RN1 Reactions: The reaction of the aryl radical derived from 2-(2-iodophenyl)acetate with unsymmetrical ketone enolates shows a high degree of regioselectivity. For example, the radical reacts exclusively with the less substituted α-carbon of the enolate from 2-butanone. Current time information in London, GB.nih.gov This selectivity is attributed to the steric and electronic properties of the intermediate radical anion, which preferentially couples at the less hindered primary position. This controlled C-C bond formation allows for the synthesis of specific ε-oxo acids in good yields. Current time information in London, GB.

Stereochemical Control in Heck Reactions: The intramolecular Heck reaction provides a powerful example of stereocontrol. In studies on N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides, which are structurally analogous to this compound derivatives, the stereochemical outcome was found to be critically dependent on the configuration of atropisomeric precursors. nih.gov For substrates with a bulky ortho-substituent that restricts rotation, the diastereomers could be separated. In subsequent radical cyclizations, the syn diastereomer was prone to cyclize while the anti isomer was not. Strikingly, the palladium-catalyzed Heck reaction showed the opposite preference: the anti isomer cyclized efficiently, while the syn isomer was unreactive. nih.gov This demonstrates how the specific spatial arrangement of reactive groups, dictated by the molecule's inherent stereochemistry, can completely govern the reaction pathway in transition metal catalysis.

Data Tables

Table 1: Regioselective S_RN1 Reaction of 2-(2-iodophenyl)acetate with Ketone Enolates Current time information in London, GB. Reaction Conditions: Photoinitiated reaction in DMSO.

| Ketone Reactant | Enolate Nucleophile(s) | Major Product (ε-oxo acid) | Yield (%) |

| Acetone | Acetone enolate | 2-(2-(2-oxopropyl)phenyl)acetic acid | 86 |

| 2-Butanone | 1-methyl-2-oxopropyl anion | 2-(2-(3-oxobutan-2-yl)phenyl)acetic acid | 24 |

| Methyl isobutyl ketone | 3-methyl-1-oxobutan-2-yl anion | 2-(2-(4-methyl-2-oxopentan-3-yl)phenyl)acetic acid | 57 |

| 3,3-Dimethyl-2-butanone | 2,2-dimethyl-1-oxopropyl anion | 2-(2-(3,3-dimethyl-2-oxobutyl)phenyl)acetic acid | 82 |

Table 2: Examples of Transition Metal-Catalyzed Reactions Applicable to this compound

| Reaction Name | Catalyst System | Coupling Partners | General Product Type | Ref. |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Aryl-alkyne | mdpi.com |

| Heck Reaction | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Alkene | Aryl-alkene | acs.org |

| Suzuki-Miyaura Coupling | Pd(0) / Phosphine Ligand | Aryl/Vinyl Boronic Acid | Biaryl / Aryl-alkene | researchgate.net |

| Buchwald-Hartwig Amination | Pd(0) / Phosphine Ligand | Primary/Secondary Amine | Aryl-amine | wikipedia.org |

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Blocks for Complex Organic Molecules

2-Iodophenyl acetate (B1210297) and its derivatives are fundamental starting materials for constructing sophisticated organic molecules. The presence of the iodine atom facilitates a variety of cross-coupling reactions, while the acetate group can be hydrolyzed to a phenol (B47542), providing a handle for further functionalization or for directing intramolecular reactions.

Heterocyclic compounds are central to pharmaceutical and materials science, and 2-iodophenyl acetate is a key reagent for their construction. The general strategy involves using the ortho-iodoaryl moiety to form a new bond that completes the heterocyclic ring. This is often achieved through palladium-catalyzed intramolecular cyclization or tandem reactions that combine an intermolecular coupling with a subsequent intramolecular ring closure. nih.govpitt.edu

For instance, derivatives of this compound, such as 2-iodophenol (B132878) (obtained via hydrolysis), can react with terminal alkynes in a domino Sonogashira coupling followed by an intramolecular cyclization to yield substituted benzofurans. organic-chemistry.org Similarly, nitrogen-containing heterocycles like indoles can be synthesized through palladium-catalyzed reactions where the carbon-iodine bond is used to form a new carbon-nitrogen or carbon-carbon bond that closes the ring structure. researchgate.netrsc.org These methods are highly efficient and allow for the construction of complex polyheterocyclic systems under mild conditions. nih.govnih.gov

| Precursor Type | Reaction Type | Resulting Heterocycle | Key Feature |

|---|---|---|---|

| o-Iodophenol | Sonogashira Coupling / Cyclization | Benzofuran | Formation of a C-O bond in the ring. organic-chemistry.org |

| o-Iodoaniline | Buchwald-Hartwig Amination / Cyclization | Indole (B1671886) | Formation of a C-N bond in the ring. |

| o-Iodobenzoyl derivatives | Intramolecular Arylation | Fused N-heterocycles | Direct C-C bond formation to create fused rings. researchgate.net |

The carbon-iodine bond in this compound is highly susceptible to oxidative addition by palladium(0) complexes, making it an ideal substrate for a variety of powerful cross-coupling reactions. These reactions are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation :

Heck Reaction : This reaction couples the aryl iodide with an alkene to form a substituted alkene, proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org this compound can be used to introduce the 2-acetoxyphenyl group onto an olefinic substrate. organic-chemistry.orgresearchgate.net

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, utilizing a dual palladium and copper catalyst system. wikipedia.orglibretexts.org This method is instrumental in creating arylalkynes and conjugated enynes under mild conditions. organic-chemistry.orgrsc.orgnih.gov

Carbon-Heteroatom Bond Formation :

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is one of the most effective methods for forming carbon-nitrogen bonds. wikipedia.org It couples this compound with primary or secondary amines to synthesize N-aryl amines. organic-chemistry.orgnih.govlibretexts.org The reaction has largely replaced harsher, traditional methods due to its broad substrate scope and functional group tolerance. researchgate.net

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System |

|---|---|---|---|

| Heck Reaction | C-C (aryl-vinyl) | Alkene | Palladium complex + Base wikipedia.org |

| Sonogashira Coupling | C-C (aryl-alkynyl) | Terminal Alkyne | Palladium complex + Copper(I) cocatalyst + Base wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | C-N (aryl-amine) | Amine | Palladium complex + Base wikipedia.orglibretexts.org |

Organophosphorus compounds, particularly arylphosphonates and phosphine (B1218219) oxides, are important in medicinal chemistry and as ligands in catalysis. The Michaelis-Arbuzov reaction is a classic method for synthesizing phosphonates, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.com While aryl halides like this compound are generally unreactive under classical Arbuzov conditions, transition-metal catalysis enables their conversion.

The palladium-catalyzed Michaelis-Arbuzov reaction allows for the coupling of aryl iodides with trialkyl phosphites to form the corresponding arylphosphonates. This reaction expands the scope of the traditional method, providing a route to attach the phosphorus moiety directly to the aromatic ring of the this compound precursor. nih.gov

Role in Pharmaceutical Intermediate Synthesis

The structural motifs derived from this compound are present in numerous active pharmaceutical ingredients (APIs). The compound's utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable intermediate in the multistep synthesis of various drugs.

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. While several synthetic routes exist, a key pathway involves the use of a 2-iodophenylacetic acid derivative as a direct precursor. osf.iojustia.com

In a notable synthetic method, methyl o-iodophenylacetate (a close derivative of this compound) undergoes an Ullmann condensation reaction with 2,6-dichloroaniline. google.com This reaction, catalyzed by copper(I) iodide (CuI) in the presence of a base like cesium carbonate, directly forms the crucial C-N bond, linking the two aromatic rings. Subsequent hydrolysis of the methyl ester yields the final Diclofenac product. This pathway highlights the strategic importance of the carbon-iodine bond in facilitating the key bond-forming step in the synthesis of this major pharmaceutical agent. google.comresearchgate.net

Protecting Group Chemistry in Carbohydrate Synthesis

In the complex field of carbohydrate chemistry, protecting groups are essential for differentiating between multiple hydroxyl groups of similar reactivity. wiley-vch.denih.gov While simple acetate esters are common protecting groups, the specific use of this compound for this purpose is not a documented conventional strategy.

However, the o-iodophenyl (IP) moiety itself plays a sophisticated role in modern glycosylation strategies. Instead of acting as a simple protecting group, it serves as a stable, "latent" glycosyl donor. For example, o-iodophenyl glycosides can be prepared and carried through several synthetic steps due to their stability. acs.orgdatapdf.com The iodine atom then acts as a chemical handle. Through a Sonogashira coupling reaction, the latent o-iodophenyl glycoside can be converted into an "active" o-(alkynyl)phenyl glycoside donor, which can then be used in a glycosylation reaction to form a glycosidic bond. acs.orgdatapdf.com This latent-active strategy allows for precise control over the timing of glycosylation reactions in complex oligosaccharide synthesis. Furthermore, complex benzylidene-type protecting groups incorporating a 2-iodophenyl substituent have been used as remote directing groups to influence the stereoselectivity of glycosidic bond formation. beilstein-journals.org

Stereoselective Glycosylation using Iodophenyl-Derived Acetals

In the field of carbohydrate chemistry, the stereoselective synthesis of glycosidic bonds is a formidable challenge. Iodophenyl-derived acetals have emerged as effective tools for controlling stereochemistry during glycosylation reactions. Specifically, the [1-cyano-2-(2-iodophenyl)]ethylidene acetal (B89532) has been developed as a protecting group for thioglycoside donors. atomfair.com This group is readily introduced to a 4,6-diol on a carbohydrate scaffold under mild conditions. atomfair.com

The key advantage of this iodophenyl-derived acetal is its ability to direct the stereochemical outcome of glycosylation. When applied to thiomannoside donors, it confers strong β-selectivity, leading to the formation of the synthetically challenging β-mannosides. atomfair.com The reaction proceeds through the activation of the thioglycoside donor, with the acetal participating in a way that favors the formation of the β-linkage. The process has been optimized through variable temperature NMR studies to define the ideal reaction protocols. atomfair.com This methodology has proven effective for glucopyranosides as well, where high α-selectivity is observed in the coupling reaction. atomfair.com

Regioselective Deoxygenation via Reductive Radical Fragmentation

The same [1-cyano-2-(2-iodophenyl)]ethylidene acetal used for stereocontrol in glycosylation also serves as a precursor for regioselective deoxygenation. atomfair.com This dual functionality makes it a highly valuable tool in carbohydrate synthesis. The deoxygenation is achieved through a tin-mediated reductive radical fragmentation process. atomfair.com

The process is initiated by the generation of an aryl radical from the iodophenyl group under standard radical-forming conditions using reagents like tributyltin hydride ((n-Bu)₃SnH) and a radical initiator such as AIBN. This aryl radical undergoes an intramolecular reaction, ultimately leading to the fragmentation of the acetal ring and the deoxygenation of the carbohydrate at a specific position. atomfair.comnih.gov This method is particularly effective for converting β-d-mannopyranosides into high yields of the corresponding β-rhamnopyranosides (6-deoxy-β-mannopyranosides). atomfair.com Similarly, α-quinovosides (6-deoxy-α-glucosides) can be formed selectively from glucopyranoside precursors. atomfair.com However, in the galactopyranoside series, the radical fragmentation is unselective, yielding a mixture of 4- and 6-deoxy products. atomfair.com

A similar strategy has been developed using 2-(2-iodophenyl)ethyl methyl phosphite derivatives of alcohols. nih.gov In this approach, the alcohol is first converted into its phosphite derivative. Treatment with (n-Bu)₃SnH and AIBN generates an aryl radical that attacks the phosphorus atom, forming a phosphoranyl radical. This intermediate then undergoes β-scission, which cleaves the C-O bond, effectively deoxygenating the original alcohol. nih.gov

| Precursor System | Radical Generation | Key Intermediate | Outcome | Selectivity | Reference |

|---|---|---|---|---|---|

| 4,6-O-[1-Cyano-2-(2-iodophenyl)ethylidene] Acetal | (n-Bu)₃SnH / AIBN | Aryl Radical | Regioselective Deoxygenation | High for rhamnopyranosides and quinovosides; unselective for galactopyranosides | atomfair.com |

| 2-(2-Iodophenyl)ethyl methyl phosphite derivative | (n-Bu)₃SnH / AIBN | Aryl Radical | Deoxygenation of Alcohols | Efficient for secondary alcohols | nih.gov |

Applications in Material Science and Electronic Materials

The iodophenyl moiety is a valuable structural component in the design of novel organic materials for electronic and photonic applications. Its primary role is that of a versatile synthetic handle, allowing for the construction of complex, conjugated systems through cross-coupling reactions.

Aggregation-Induced Emission Studies

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution are induced to emit light strongly upon aggregation. rsc.orgmdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways. rsc.orgmdpi.com Iodophenyl groups have been successfully incorporated into molecules that exhibit AIE.

For instance, a series of AIE luminogens based on a triphenylacrylonitrile (B1210191) (TPAN) skeleton demonstrated that the inclusion of a halogen atom significantly influences the emission efficiency. rsc.org One such derivative, 2-(4-iodophenyl)-3,3-diphenyl-acrylonitrile (TPAN-I), was shown to have a fluorescence quantum yield of 49.8% in the aggregated state, a substantial increase compared to its non-halogenated and lighter-halogen counterparts. rsc.org This enhancement, contrary to the typical heavy-atom quenching effect, is attributed to specific through-space conjugation, effective intermolecular halogen-bond interactions that further restrict molecular motion, and a reduction in molecular vibrations induced by the heavy iodine atom. rsc.org

Other research has utilized iodophenyl-containing precursors like tris(4-iodophenyl)amine (B1352930) and bis(4-iodophenyl)carborane to synthesize larger, more complex AIE-active structures. acs.orgust.hk These precursors are ideal for building AIEgens through polymerization or cross-coupling reactions, where the iodine atom serves as a reliable leaving group. acs.orgust.hk

| Compound | Substituent on Phenyl Ring | Fluorescence Quantum Yield (ΦF, %) | Reference |

|---|---|---|---|

| TPAN-F | Fluorine | 10.9 | rsc.org |

| TPAN-Cl | Chlorine | 13.6 | rsc.org |

| TPAN-Br | Bromine | 31.4 | rsc.org |

| TPAN-I | Iodine | 49.8 | rsc.org |

OLED Material Development

In the development of Organic Light-Emitting Diodes (OLEDs), iodophenyl compounds, including derivatives of this compound, serve as critical building blocks rather than as final, active components. The carbon-iodine bond is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. atomfair.comnih.govmdpi.com These reactions are fundamental to the synthesis of the complex, conjugated small molecules and polymers that function as host materials, charge transporters, and emitters in OLED devices.

For example, precursors like 9-(4-iodophenyl)carbazole and 9-{4-[1-(4-iodophenyl)cyclohexyl]phenyl}carbazole are used in Suzuki and Ullmann coupling reactions to synthesize advanced host materials for phosphorescent OLEDs. atomfair.commdpi.com Similarly, octa(p-iodophenyl)silsesequioxane has been used as a core structure, with its eight iodophenyl groups allowing for Sonogashira and Heck coupling reactions to attach various chromophores, creating tailored photoactive materials. nih.gov The synthesis of functionalized triphenylmethyl radicals, a class of materials studied for novel OLED applications, also relies on iodinated precursors like (2,6-dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane, which readily undergoes cross-coupling. researchgate.net The iodophenyl group provides a reactive site for the precise and efficient construction of the elaborate molecular architectures required for high-performance electronic materials. atomfair.comnih.govmdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies on 2 Iodophenyl Acetate Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in the theoretical study of molecules like 2-iodophenyl acetate (B1210297). unipd.it These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular energies, and reaction pathways. unige.ch DFT has become particularly popular due to its balance of computational cost and accuracy, making it a go-to method for studying the mechanisms of complex reactions. nih.govnih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate benchmarks for specific properties. aps.orgresearchgate.net

Computational modeling is a cornerstone for elucidating the complex mechanisms of reactions involving 2-iodophenyl acetate and its derivatives. researchgate.net DFT calculations, for instance, are frequently used to map out the potential energy surfaces of reactions, identifying transition states and intermediates to clarify reaction pathways. rsc.org

One significant area of study is the palladium-catalyzed cross-coupling reactions, a vital tool in modern organic synthesis. nih.gov Computational studies on related aryl halides have been crucial in understanding the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govacs.org For example, in palladium-catalyzed C-H activation/cyclization reactions, DFT calculations help to rationalize the observed regioselectivity and diastereoselectivity by comparing the activation energies of competing pathways. rsc.orgresearchgate.net The choice of catalyst, such as Pd(OAc)₂, and ligands can dramatically influence the reaction outcome, and computational models can explain these effects by analyzing the electronic and steric properties of the catalytic intermediates. researchgate.netresearchgate.net

Another class of reactions studied via computational methods is radical substitutions, such as the Sʀɴ1 mechanism. The reaction of the 2-(2-iodophenyl)acetate ion with ketone enolate ions has been investigated to understand the factors that control the distribution of substitution products. researchgate.net Computational modeling can help to analyze the stability of radical anion intermediates and the selectivity of their subsequent coupling reactions. researchgate.net These theoretical insights are invaluable for optimizing reaction conditions and expanding the synthetic utility of this compound. acs.org

| Reaction Type | Computational Method | Key Findings |

| Palladium-Catalyzed C-H Activation | DFT (B3LYP, M06) | Elucidation of Pd(II)/Pd(IV) catalytic cycles; rationalization of regioselectivity in arylation reactions. researchgate.netacs.orgacs.org |

| Sʀɴ1 Substitution | DFT | Analysis of radical anion intermediates and factors governing product distribution in reactions with enolates. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | DFT | Mechanistic insights into oxidative addition and reductive elimination steps; role of ligands and additives. nih.govresearchgate.net |

The electronic structure of this compound, which dictates its reactivity, can be thoroughly analyzed using quantum chemical calculations. researchgate.net Methods like DFT are used to compute fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

The presence of the iodine atom and the acetate group significantly influences the electronic distribution within the phenyl ring. The iodine atom, being large and polarizable, can participate in halogen bonding and also acts as a good leaving group in nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the acetate group affects the electrophilicity of the aromatic ring. vulcanchem.com

Computational tools can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. researchgate.net For this compound, the MEP would likely show a region of positive potential (a σ-hole) on the iodine atom along the extension of the C-I bond, which is crucial for understanding its ability to form halogen bonds. unimi.itacs.org

| Property | Computational Method | Significance |

| HOMO-LUMO Gap | DFT (e.g., B3LYP) | Predicts chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | DFT, Ab Initio | Identifies electrophilic and nucleophilic sites for reaction prediction. researchgate.net |

| Mulliken Atomic Charges | DFT, Ab Initio | Quantifies the partial charge on each atom, indicating bond polarity and reactive sites. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | DFT | Describes charge transfer, hyperconjugative interactions, and bond character. acs.org |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules. mdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and preferred shapes in different environments. uniroma1.itfu-berlin.de

For this compound, MD simulations can reveal the rotational freedom around the C-O and C-C single bonds, leading to different conformers. nih.gov The relative energies and populations of these conformers can be determined, which is important as the reactivity of a molecule can depend on its specific conformation. For instance, the orientation of the acetate group relative to the iodinated phenyl ring can influence steric hindrance at the reaction center and the accessibility of the iodine atom for intermolecular interactions. vulcanchem.com While specific MD studies on this compound are not extensively documented in readily available literature, the methodology is widely applied to similar aromatic esters to understand their dynamic behavior in solution or within biological systems.

Prediction and Characterization of Intermolecular Interactions

The way molecules interact with each other governs the properties of materials in the condensed phase and is fundamental to recognition processes in biological systems. Computational methods are essential for predicting and characterizing the non-covalent intermolecular interactions involving this compound. nih.gov

A key interaction for iodo-substituted aromatic compounds is halogen bonding. mdpi.com This is a directional, non-covalent interaction where the electrophilic region (σ-hole) on the iodine atom interacts with a Lewis base, such as an oxygen or nitrogen atom. unimi.itacs.org The strength of this interaction can be quantified using high-level quantum chemical calculations, often on model dimers. acs.org For this compound, the iodine atom can act as a halogen bond donor, while the carbonyl oxygen of the acetate group can act as an acceptor. mdpi.com Computational studies have shown that such halogen bonds can be surprisingly strong, with energies comparable to some hydrogen bonds, and play a significant role in determining crystal packing and the structure of molecular complexes. researchgate.net

Supramolecular Chemistry and Noncovalent Interactions of Iodophenyl Acetate Derivatives

Halogen Bonding Interactions (R–X···Y–Z)

Halogen bonding is a highly directional, noncovalent interaction between a halogen atom (X) in a molecule (R-X) and a Lewis base (Y-Z). acs.org In the case of iodophenyl acetate (B1210297) derivatives, the iodine atom acts as a halogen bond donor.

The iodine atom in iodophenyl derivatives plays a significant role in directing the self-assembly of these molecules in the solid state. For instance, in the crystal structure of 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, I⋯O halogen bonds with a distance of 3.293 Å are observed. iucr.org These interactions, along with C—H⋯π interactions, contribute to the formation of a herringbone packing motif. iucr.orgnih.gov This I⋯O separation is notably shorter than the van der Waals interaction distance of 3.5 Å. nih.gov

In another example, the crystal structure of 2,6-diiodo-4-nitrophenyl acetate demonstrates molecules linked by a single iodo–nitro interaction, forming isolated sheets. researchgate.net Similarly, studies on other halogenated compounds, such as those containing bromine and iodine, show that CAr−I⋯I halogen bonding distances can be significantly shorter than the sum of the van der Waals radii, indicating a strong interaction that influences the supramolecular architecture. mdpi.com

The table below summarizes key halogen bonding interactions in iodophenyl derivatives and related compounds.

| Compound | Interaction Type | Distance (Å) | Supramolecular Motif |

| 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one | I⋯O | 3.293 | Herringbone packing iucr.orgnih.gov |

| 2,6-Diiodo-4-nitrophenyl acetate | Iodo–nitro | - | Isolated sheets researchgate.net |

| (3aRS,4SR,5SR,6RS,7aSR)-4,5-Dibromo-2-(4-iodophenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-one | CAr−I⋯I | 3.679 | 1D chain mdpi.com |

Noncovalent interactions are fundamental to many biological processes, including drug-receptor binding. unam.mxnih.gov The iodine atom in compounds like N-(2-iodophenyl)methanesulfonamide can participate in halogen bonding, which can influence the compound's biological activity. This interaction, along with hydrogen bonding from the sulfonamide group, can modulate various biochemical pathways. The ability of halogen bonds to mimic hydrogen bonds in biological systems makes them a valuable tool in drug design and molecular recognition.

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are another critical noncovalent interaction that governs the crystal packing of iodophenyl acetate derivatives. In the crystal structure of 2,6-diiodo-4-nitrophenol, a related compound, molecules are linked by an O—H⋯O hydrogen bond, which, in conjunction with iodo–nitro interactions, forms sheets. researchgate.net

The presence of hydrogen-bonding networks can significantly stabilize crystal structures. nih.govresearchgate.net In more complex systems, such as copper(II) acetate structures with benzimidazole (B57391) derivatives, classical intermolecular hydrogen bonds can lead to the formation of extensive networks with specific topologies. researchgate.net While direct data on 2-iodophenyl acetate is limited, the analysis of related structures underscores the importance of hydrogen bonding in dictating the supramolecular assembly.

The following table outlines examples of hydrogen bonding in related crystalline structures.

| Compound | Hydrogen Bond Type | Resulting Network |

| 2,6-Diiodo-4-nitrophenol | O—H⋯O | Sheets researchgate.net |

| Copper(II) acetate with 2-phenylbenzimidazole | N-H···O | 2D network researchgate.net |

| 3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine | N—H⋯N, N—H⋯Cl | Chain-like structures researchgate.net |

Aromatic π-π Stacking Interactions in Solid-State Architectures

In the crystal structure of 2,6-diiodo-4-nitrophenol, aromatic π–π-stacking interactions link molecular sheets into a three-dimensional framework. researchgate.net The presence or absence of these interactions can have a profound effect on the properties of the material. For example, suppressing π-π stacking can enhance the solid-state emission of flat aromatic molecules. rsc.org

The table below provides examples of π-π stacking in related compounds.

| Compound | Type of Stacking | Influence on Structure |

| 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one | T-shaped π-stacking | Contributes to herringbone packing nih.gov |

| 2,6-Diiodo-4-nitrophenol | Aromatic π–π-stacking | Links sheets into a 3D framework researchgate.net |

| Copper(II) acetate with 2-phenylbenzimidazole | Intermolecular π⋯π stacking | Stabilizes the overall structure researchgate.net |

Biological and Biomedical Research Involving Iodophenyl Acetate Motifs

Design and Synthesis of Biologically Active Analogues

The iodophenyl group is a key structural feature in the synthesis of various biologically active compounds. The iodine atom's size and polarizability can enhance interactions with biological targets through halogen bonding, while the phenyl acetate (B1210297) portion can be modified to create analogues with diverse pharmacological activities. Researchers have utilized 2-iodophenyl acetate and related structures as versatile precursors for creating novel inhibitors for critical enzymes involved in disease pathways. researchgate.net

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) because they mediate the synthesis of inflammatory prostaglandins (B1171923) from arachidonic acid. najah.eduscielo.org.mx While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression increases during inflammation. scielo.org.mx Consequently, the development of selective COX-2 inhibitors is a major goal in medicinal chemistry to create anti-inflammatory agents with fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.comtandfonline.com

The design of selective COX-2 inhibitors often involves creating molecules with specific structural features that fit into the larger active site of the COX-2 enzyme compared to COX-1. mdpi.com Phenylacetic acid derivatives and related aryl acetate structures are common scaffolds for COX inhibitors. najah.edumdpi.com In this context, iodophenyl acetate serves as a precursor for generating new chemical entities with potential COX-inhibitory activity. For instance, research into novel benzodioxol derivatives has included the synthesis of aryl acetate and aryl acetic acid functional groups to evaluate their activity against COX enzymes. najah.edu Similarly, studies on phenoxy acetic acid derivatives have yielded compounds with potent and selective COX-2 inhibition. mdpi.com The strategic placement of substituents on the phenyl ring is crucial for achieving high selectivity and potency.

| Compound/Derivative Class | Core Structure | Key Research Finding | Citations |

|---|---|---|---|

| Phenoxy Acetic Acid Derivatives | Hydrazone-linked phenoxy acetic acid | Several derivatives showed significant and selective COX-2 inhibition with IC₅₀ values in the nanomolar range (0.06–0.09 μM), comparable to the selective inhibitor Celecoxib (B62257). | mdpi.com |

| Benzodioxol Derivatives | Aryl acetate, aryl acetic acid, and diazepine | Synthesized compounds showed moderate activity against both COX-1 and COX-2, with all demonstrating better COX-2 selectivity than the non-selective drug ketoprofen. | najah.edu |

| Imidazopyrazolopyridines | Imidazopyrazolopyridine | Designed as new selective COX-2 inhibitors lacking features associated with cardiac toxicity; potent analogues were developed through structure-based design. | mdpi.com |

| Quinazolinone Conjugates | Quinazolinone conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide | Exhibited superior COX-2 selectivity compared to celecoxib and showed significant anti-inflammatory and analgesic activity in vivo. | tandfonline.com |

Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy. mdpi.com Agents that interfere with tubulin polymerization or depolymerization can disrupt the mitotic spindle in dividing cells, leading to cell cycle arrest and apoptosis. patsnap.com The iodophenyl motif has been incorporated into novel compounds designed to act as tubulin inhibitors.

A notable example involves the synthesis of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, which are designed to mimic the structure of Combretastatin A-4, a potent natural tubulin inhibitor. nih.govacs.org In this series, the compound 2-Iodophenyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonate was synthesized and evaluated. acs.org The synthesis involves reacting 1-phenylimidazolidin-2-one (B157022) with chlorosulfonic acid to create a sulfonyl chloride intermediate. This intermediate is then coupled with an appropriate phenol (B47542), such as 2-iodophenol (B132878), to yield the final product. nih.govacs.org These compounds have shown potent antiproliferative activity by disrupting tubulin polymerization. acs.org

| Compound Name | Target | Key Research Finding | Citations |

|---|---|---|---|

| 2-Iodophenyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonate | β-tubulin (Colchicine Binding Site) | Exhibited potent cytotoxicity against various cancer cell lines, with IC₅₀ values in the nanomolar range, by inhibiting tubulin polymerization. | nih.gov, acs.org |

| 3,4,5-Trimethoxychalcones with Iodosalicylaldehyde | Tubulin (Colchicine Binding Site) | Chalcones synthesized from 5-iodosalicylaldehyde were designed as tubulin assembly inhibitors based on computer modeling of the colchicine (B1669291) binding site. | researchgate.net |

| Dual Hsp27 and Tubulin Inhibitors | Tubulin and Hsp27 | Lead optimization of compounds derived from a COX-2 inhibitor scaffold resulted in potent dual-acting agents with significantly improved tubulin polymerization inhibition. | nih.gov |

Mechanistic Insights into Pharmacological Action of Iodophenyl-Containing Derivatives

In the context of COX inhibitors, the primary mechanism is the blockage of the enzyme's active site, which prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. mdpi.com For selective COX-2 inhibitors, the molecular structure is designed to fit within the larger, more accommodating active site of the COX-2 isoform, while being too bulky to bind effectively to the narrower COX-1 active site. mdpi.com

For tubulin inhibitors containing an iodophenyl moiety, the mechanism involves binding to the tubulin protein, thereby disrupting microtubule dynamics. patsnap.comacs.org Many of these agents, such as the 2-Iodophenyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonate, bind to the colchicine-binding site on β-tubulin. acs.org This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule formation triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent programmed cell death (apoptosis). nih.govacs.org The iodophenyl group in these molecules often occupies a hydrophobic pocket within the binding site, contributing to the high affinity of the inhibitor.

Radiolabeling Strategies for Positron Emission Tomography (PET) Imaging Applications

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo quantification of physiological processes. mdpi.comnih.gov The technique relies on the administration of a molecule of interest labeled with a short-lived positron-emitting radionuclide. nih.gov The iodophenyl motif is particularly amenable to radiolabeling for PET imaging.

One straightforward strategy is the direct incorporation of a positron-emitting iodine isotope, such as Iodine-124 (¹²⁴I). researchgate.net ¹²⁴I is an attractive radionuclide for PET because its relatively long half-life of 4.2 days allows for the imaging of biological processes that occur over several hours or days, such as the pharmacokinetics of large molecules like antibodies. mdpi.comturkupetcentre.net The chemistry for radioiodination is well-established and can be applied to a wide variety of compounds. mdpi.comresearchgate.net For example, N-4-iodophenyl-N'-2-chloroethylurea (4-ICEU), an anticancer agent, was successfully radiolabeled with iodine isotopes to study its biodistribution. nih.gov

An alternative and widely used strategy involves using the iodine atom as a leaving group or as part of a precursor for introducing other positron emitters, most commonly Fluorine-18 (¹⁸F). ¹⁸F is nearly an ideal radionuclide for PET due to its short half-life (109.8 min) and low positron energy, which results in high-resolution images. mdpi.com Hypervalent iodine compounds, such as diaryliodonium salts and spirocyclic iodonium (B1229267) ylides (SCIDYs), derived from iodophenyl precursors, have emerged as powerful reagents for late-stage radiofluorination. researchgate.netnih.gov These precursors can be reacted with [¹⁸F]fluoride to efficiently produce ¹⁸F-labeled radiotracers in high yields and with high specific activity. nih.govmdpi.com This approach has been used to synthesize PET ligands for imaging targets like the translocator protein (TSPO), which is a biomarker for neuroinflammation. nih.gov Additionally, iodophenyl esters have been synthesized and radiofluorinated to create building blocks for the traceless Staudinger ligation, a bioorthogonal reaction used for labeling sensitive biomolecules under mild conditions. researchgate.net

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-iodophenyl acetate, and how are purity and yield optimized?

- Methodology : A common synthesis route involves acetylation of 2-iodophenol using acetic anhydride or acetyl chloride under reflux conditions. Purification is typically achieved via radial thin-layer chromatography (TLC) with petroleum ether/diethyl ether gradients (80:20 → 0:100) to isolate the product. Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of 2-iodophenol to acetylating agent) and reaction time (2–4 hours). Purity is confirmed using ¹H/¹³C NMR and GC-MS, with characteristic peaks at δ 2.35 (acetate CH₃) and molecular ion [M⁺] at m/z 262 .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodology : Structural confirmation relies on:

- ¹H NMR : Acetate methyl group at δ 2.35 (singlet), aromatic protons at δ 7.2–8.0 (multiplet).

- GC-MS : Molecular ion [M⁺] at m/z 262, with fragmentation patterns matching iodine loss (m/z 135 for phenyl acetate fragment).

- ESI-HRMS : Exact mass confirmation (calculated 261.949 Da for C₈H₇IO₂).

Cross-validation with IR spectroscopy (C=O stretch at 1740–1760 cm⁻¹) ensures functional group integrity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation (P210: avoid heat/sparks).

- PPE : Nitrile gloves and safety goggles (P264: wash hands after handling).

- Storage : In amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent iodine dissociation.

Waste must be segregated for professional disposal due to iodine’s environmental persistence .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., β-hydrogen elimination vs. substitution) affect the synthesis of derivatives like ε-oxo acids from this compound?

- Methodology : In photostimulated SRN1 reactions with carbanions (e.g., ketone enolates), competing pathways arise:

- Substitution : Forms ε-oxo acids (e.g., 3a–3f) via coupling of the this compound radical anion with enolates.

- β-Hydrogen elimination : Dominates in sterically hindered systems (e.g., cyclohexanone enolate), yielding α,β-unsaturated ketones instead.

Solvent choice (DMSO vs. NH₃(l)) and irradiation time (60–120 minutes) critically influence pathway dominance. For example, DMSO increases substitution yields by stabilizing radical intermediates .

Q. What solvent systems optimize the reactivity of this compound in cross-coupling reactions?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance SRN1 reactivity by stabilizing radical anions. For example:

- In DMSO, ε-oxo acid yields reach 22% (vs. 13% in NH₃(l)) due to improved electron transfer efficiency.

- Co-solvents like glacial acetic acid (4 mL per 1 mmol substrate) improve solubility during reflux-driven condensations .

Q. How can low yields in the synthesis of 3-benzazepin-2-ones from this compound be mitigated?

- Methodology : Low yields often stem from incomplete cyclization or side reactions. Optimize via:

- One-pot synthesis : Combine SRN1 substitution (photostimulated) with in situ condensation using NH₄OAc/CH₃COOH (1:2 ratio) at reflux (120 minutes).

- Catalysis : Add trace p-toluenesulfonic acid (500 µL) to accelerate imine formation.

- Purification : Radial TLC with petroleum ether/ethyl acetate (70:30) removes unreacted intermediates .

Q. What computational or experimental methods resolve contradictions in reaction mechanisms involving this compound?

- Methodology :

- DFT calculations : Model radical anion intermediates to predict regioselectivity in substitution reactions.

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to track hydrogen transfer in β-elimination pathways.

- Competitive experiments : Compare reactivity of this compound with PhI under identical conditions to quantify SRN1 efficiency (e.g., 3a vs. biphenyl byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。